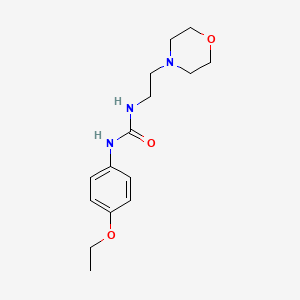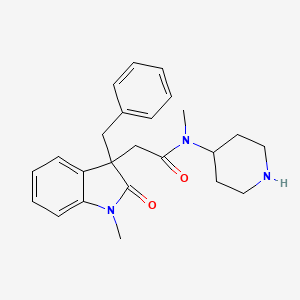![molecular formula C14H11FN6OS B5428778 N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5428778.png)
N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide, also known as Compound A, is a novel chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide A is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in the development of various diseases. In cancer, this compound A has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth. In inflammation, this compound A has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In neurological disorders, this compound A has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in animal models. In cancer, this compound A has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation, this compound A has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. In neurological disorders, this compound A has been shown to improve cognitive function and decrease oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide A is its broad range of potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of new drugs. However, one limitation of this compound A is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide A. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the identification of the specific enzymes and signaling pathways that are targeted by this compound A, which could provide insight into its mechanism of action. Additionally, further studies could be conducted to evaluate the safety and efficacy of this compound A in animal models and clinical trials. Overall, the potential therapeutic applications of this compound A make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide A involves a series of chemical reactions that start with the reaction of 2-fluoroaniline with carbon disulfide to form the intermediate compound 2-fluoro-N-(pyridin-3-yl)thiocarbamoylbenzenamine. This intermediate is then reacted with sodium azide and copper(I) iodide to form the tetrazole ring, followed by the reaction with 2-chloroacetyl chloride to form the final product, this compound A.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide A has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation is a key factor in the development of many diseases, and this compound A has been shown to have anti-inflammatory effects in animal models. In neurological disorders, this compound A has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-(1-pyridin-3-yltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6OS/c15-11-5-1-2-6-12(11)17-13(22)9-23-14-18-19-20-21(14)10-4-3-7-16-8-10/h1-8H,9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOKIBMOTDWBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=NN2C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(2-methyl-3-furoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5428706.png)
![4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428714.png)

![{3-[(2-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}(phenyl)methanone](/img/structure/B5428727.png)
![methyl 3-(4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-pyrazol-1-yl)propanoate](/img/structure/B5428729.png)


![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-pentanoyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5428751.png)
![2-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5428761.png)
![(2S)-2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B5428763.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)acetamide](/img/structure/B5428783.png)
![1-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5428809.png)
